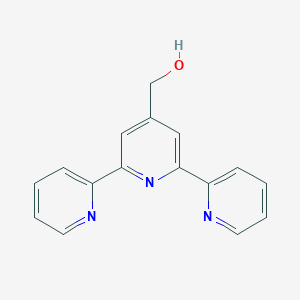

(2,6-dipyridin-2-ylpyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dipyridin-2-ylpyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c20-11-12-9-15(13-5-1-3-7-17-13)19-16(10-12)14-6-2-4-8-18-14/h1-10,20H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZXVXJRRVSLPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701288696 | |

| Record name | [2,2′:6′,2′′-Terpyridine]-4′-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148332-32-5 | |

| Record name | [2,2′:6′,2′′-Terpyridine]-4′-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148332-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,2′:6′,2′′-Terpyridine]-4′-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701288696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dipyridin 2 Ylpyridin 4 Yl Methanol and Its Precursors

Historical and Modern Approaches to Terpyridine Core Synthesis

The synthesis of the 2,2':6',2''-terpyridine (tpy) core, the fundamental structure of (2,6-dipyridin-2-ylpyridin-4-yl)methanol, has been a subject of extensive research for decades. These methods have evolved from classical condensation reactions to more sophisticated modern techniques.

Historically, the most prominent and widely adopted method for constructing the terpyridine framework is the Kröhnke pyridine (B92270) synthesis . mdpi.comwikipedia.org This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgacs.org The classical Kröhnke route for preparing 4'-substituted terpyridines typically starts with the Claisen-Schmidt condensation of 2-acetylpyridine (B122185) with an appropriate aldehyde to form a chalcone-type intermediate. mdpi.com This enone is then reacted with a "2-pyridacylpyridinium" salt and an ammonia (B1221849) source to build the central pyridine ring. mdpi.com

Variations of the Kröhnke synthesis have been developed to improve yields and simplify procedures, including one-pot methodologies. For instance, a one-pot reaction between an aryl aldehyde and two equivalents of 2-acetylpyridine in the presence of a base and an ammonia source can directly yield 4'-aryl-2,2':6',2''-terpyridines. wikipedia.orgrsc.org While efficient, these condensation methods can sometimes lead to the formation of unexpected byproducts, necessitating careful optimization of reaction conditions. mdpi.com

Modern approaches have expanded the toolkit for terpyridine synthesis, offering alternative pathways that can provide access to a wider range of derivatives. These methods often provide greater control over the substitution pattern on the pyridine rings.

Targeted Synthesis of 4'-Functionalized Terpyridines

The functionality of terpyridine-based molecules is largely dictated by the substituents on the pyridine rings, with the 4'-position of the central ring being a common site for modification. The synthesis of this compound is a prime example of targeted 4'-functionalization.

Strategies for Introducing the 4'-Methanol Moiety

Directly introducing a hydroxymethyl group onto the terpyridine core during its initial synthesis is challenging. Therefore, a multi-step approach is typically employed. The most common and logical strategy involves the synthesis of a stable precursor molecule, such as a 4'-formyl (aldehyde) or 4'-alkoxycarbonyl (ester) substituted terpyridine, followed by a chemical reduction to the desired methanol (B129727) group. This two-step process allows for more reliable synthesis and purification of the intermediate and final products.

Another potential route involves the functionalization of a pre-formed terpyridine. For example, starting with 4'-methyl-2,2':6',2''-terpyridine, the methyl group can be oxidized to an aldehyde, which is then reduced to the alcohol. core.ac.ukorientjchem.org

Precursor Synthesis via Aldehyde Functionalization (e.g., Kröhnke Reaction)

The synthesis of the key precursor, 4'-formyl-2,2':6',2''-terpyridine, is crucial. The Kröhnke reaction and its variations are frequently utilized for this purpose. rsc.orgresearchgate.net In a typical approach, 2-acetylpyridine is condensed with a suitably protected formyl-containing aldehyde. For instance, reacting 2-acetylpyridine with a 4-formyl-substituted benzaldehyde (B42025) using the one-pot method of Wang and Hanan provides the corresponding 4'-(4-formylphenyl)-2,2':6',2''-terpyridine. orientjchem.orgresearchgate.net

Alternatively, a terpyridine bearing a different functional group at the 4'-position can be chemically converted into the aldehyde. A notable example is the oxidation of 4'-methyl-2,2':6',2''-terpyridine. This transformation can be achieved using selenium dioxide (SeO₂) in a solvent like 1,4-dioxane, providing a direct route to the aldehyde from a readily available methyl-substituted precursor. orientjchem.org

Below is a table summarizing a typical Kröhnke reaction for a precursor.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 2-Acetylpyridine, p-Tolualdehyde | NaOH, PEG-300 | 4'-(4-methylphenyl)-2,2':6',2''-terpyridine | 60% | orientjchem.org |

| 4'-(4-methylphenyl)-2,2':6',2''-terpyridine | SeO₂, H₂O, 1,4-Dioxane, sealed steel bomb, heat | 4'-(4-formylphenyl)-2,2':6',2''-terpyridine | Not specified | orientjchem.org |

Reductive Transformations to the Methanol Functional Group

Once the 4'-formyl or a related carbonyl precursor is obtained, the final step is its reduction to the hydroxymethyl group. This is a standard transformation in organic synthesis, typically accomplished with high efficiency using metal hydride reagents.

Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent often used for reducing aldehydes and ketones and is compatible with a wider range of functional groups. acs.org Lithium aluminum hydride is a more powerful reducing agent capable of reducing esters and carboxylic acids in addition to aldehydes. chemicalbook.com The choice of reagent depends on the nature of the precursor (aldehyde vs. ester) and the presence of other reducible functional groups in the molecule.

The general reaction is as follows:

For an aldehyde precursor: 4'-formyl-2,2':6',2''-terpyridine + NaBH₄ → this compound

For an ester precursor: 4'-methoxycarbonyl-2,2':6',2''-terpyridine + LiAlH₄ → this compound

These reductions are typically high-yielding and provide a clean conversion to the desired alcohol product. acs.orgchemicalbook.com

Advanced Synthetic Approaches and Methodological Innovations

Beyond classical condensation reactions, modern synthetic chemistry offers powerful tools for the construction and functionalization of complex heterocyclic systems like terpyridines.

Catalytic and Cross-Coupling Methods in Terpyridine Synthesis (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as highly efficient and versatile methods for forming carbon-carbon bonds. mdpi.com These reactions are particularly valuable for synthesizing substituted terpyridines. researchgate.netrsc.org

The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. rsc.orgnih.gov This methodology can be applied to terpyridine synthesis in several ways:

Functionalization of a Pre-formed Terpyridine: A terpyridine bearing a halogen (e.g., 4'-bromo-2,2':6',2''-terpyridine) can be coupled with a variety of organoboron reagents to introduce diverse substituents at the 4'-position. rsc.org To synthesize the target molecule's precursor, one could potentially couple 4'-bromoterpyridine with a boronic acid that contains a protected aldehyde or methanol group.

Building the Terpyridine Core: Cross-coupling reactions can also be used to construct the terpyridine skeleton itself, for instance, by coupling pyridylboronates with dihalopyridines.

The Suzuki-Miyaura reaction offers significant advantages, including mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. mdpi.comresearchgate.net This makes it a powerful strategy for accessing functionalized terpyridines that might be difficult to prepare using traditional condensation methods.

Below is a table summarizing the components of a typical Suzuki-Miyaura cross-coupling reaction.

| Component | Example | Role | Reference |

| Aryl Halide | 4'-Bromoterpyridine | Electrophilic partner | rsc.org |

| Organoboron Reagent | Aryl boronic acid (RC₆H₄B(OH)₂) | Nucleophilic partner | rsc.org |

| Catalyst | PdCl₂(dppf) | Facilitates the reaction cycle | researchgate.net |

| Base | K₂CO₃, KF | Activates the organoboron reagent | mdpi.comnih.gov |

| Solvent | Dioxane, Water | Reaction medium | mdpi.comresearchgate.net |

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of complex heterocyclic compounds such as this compound and its terpyridine precursors is a significant focus of modern chemical research. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. For terpyridine synthesis, which traditionally relies on the multi-step Kröhnke condensation, several greener alternatives have been developed that incorporate solvent-free conditions, recyclable catalysts, and energy-efficient technologies. thieme-connect.comwikipedia.orgchemistryviews.org

Research has focused on modifying the classical Kröhnke synthesis, which typically involves the reaction of 2-acetylpyridine and a suitable aldehyde, to align with green chemistry standards. wikipedia.orgresearchgate.net Key areas of improvement include the reduction or elimination of volatile organic solvents, the use of milder and more efficient catalysts, and the simplification of reaction procedures through one-pot syntheses. nih.govnih.gov

Solvent-Free and Catalytic Approaches

A prominent green strategy is the implementation of solvent-free reaction conditions, which directly addresses the principle of pollution prevention by eliminating a major source of chemical waste. thieme-connect.comchemistryviews.org One-pot, solvent-free syntheses of terpyridines have been successfully developed, often employing multicomponent reactions that enhance atom economy and process efficiency. nih.govnih.gov

One such method utilizes a recoverable, magnetic nanocatalyst for the multi-component reaction between an acetylpyridine derivative, an aryl aldehyde, and ammonium acetate under solvent-free conditions at elevated temperatures. nih.gov This approach not only avoids the use of harmful solvents but also incorporates a catalyst that can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles, demonstrating high efficiency and recyclability. nih.gov The use of molecular oxygen as a "green" oxidant in conjunction with an inexpensive iron catalyst has also been reported for the synthesis of related Kröhnke-type pyridines under solvent-free conditions. chemistryviews.org

Another innovative approach involves the use of alumina (B75360) as a solid support and mild base for the Kröhnke condensation. thieme-connect.com This solventless procedure allows for the reaction of 2-acetylpyridine with various aldehydes under milder conditions than those using stronger bases like sodium hydroxide. This technique is particularly advantageous for preparing new terpyridines from sensitive heteroaromatic aldehydes that yield poor results under traditional conditions. thieme-connect.com The process is simple, rapid, and reduces the amount of waste generated. thieme-connect.com

| Methodology | Catalyst/Support | Solvent | Key Green Principles | Typical Yields | Reference |

|---|---|---|---|---|---|

| Nanocatalyst-mediated Multicomponent Reaction | Fe3O4@O2PO2(CH2)2NH3+CF3CO2- | Solvent-free | Recyclable catalyst, Atom economy, Solvent-free | Acceptable to high | nih.gov |

| Solid-supported Kröhnke Condensation | Alumina (Al2O3) | Solvent-free (initial step) | Use of benign solid support, Milder conditions, Reduced waste | 51% (for 4′-(Furan-2-yl)-2,2′:6′,2″-terpyridine) | thieme-connect.com |

| Iron-catalyzed Aerobic Oxidation | FeBr2 | Solvent-free | Use of green oxidant (O2), Inexpensive catalyst, No hazardous byproducts | Good to high | chemistryviews.org |

Energy-Efficient Synthesis

Microwave-assisted organic synthesis is another cornerstone of green chemistry, offering significant reductions in reaction times, increased product yields, and enhanced energy efficiency compared to conventional heating methods. davidpublisher.comnih.gov While specific microwave-assisted routes for this compound are not extensively detailed, the methodology has been successfully applied to the synthesis of its precursors and related pyridine derivatives. davidpublisher.comnih.gov For instance, the synthesis of pyridine-2,6-dicarboxylic acid, a potential precursor, from 2,6-dimethylpyridine (B142122) has been dramatically accelerated using microwave irradiation, shortening reaction times and increasing yields. davidpublisher.com This technology presents a viable path toward a more sustainable production of the terpyridine scaffold.

| Precursor/Target Class | Green Method | Reactants | Conditions | Advantages Noted | Reference |

|---|---|---|---|---|---|

| 4'-Aryl-4,2':6',4"-terpyridines | Nanocatalysis | Aryl aldehyde, 4-acetylpyridine, Ammonium acetate | 120 °C, Solvent-free | Catalyst recoverable for ≥ 5 runs, Short reaction times | nih.gov |

| 4'-(Heteroaryl)-2,2':6',2"-terpyridines | Alumina-supported | Heteroaromatic aldehyde, 2-acetylpyridine, Ammonium acetate | Room temp (initial), Reflux | Avoids strong bases, Enables synthesis of sensitive derivatives | thieme-connect.com |

| Pyridine-2,6-dicarboxylic acid | Microwave-assisted | 2,6-Dimethylpyridine, KMnO4 | 375 W, 30 min | Dramatically shorter reaction time, High yield (86%) | davidpublisher.com |

The synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one, a direct precursor to the 4'-hydroxy terpyridine core, has been optimized from ethyl picolinate (B1231196) and acetone. journalirjpac.com While this specific study does not focus on green metrics, its optimization to achieve a 66% total yield provides a baseline from which greener modifications, such as alternative solvents or energy sources, could be developed. journalirjpac.com The subsequent reduction of the 4'-hydroxy or a related 4'-carbonyl group to the target methanol can also be approached with green principles, for instance by using catalytic hydrogenation instead of stoichiometric metal hydride reagents.

Coordination Chemistry of 2,6 Dipyridin 2 Ylpyridin 4 Yl Methanol and Its Metal Complexes

Fundamental Principles of Tridentate NNN Ligand Coordination

Tridentate NNN ligands, such as (2,6-dipyridin-2-ylpyridin-4-yl)methanol, are characterized by their ability to bind to a metal center through three nitrogen donor atoms. This chelation results in the formation of two five-membered rings, which enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect. The 2,2':6',2''-terpyridine framework, a core component of the ligand , is a classic example of a pincer-type ligand that enforces a meridional coordination geometry on the metal center. acs.org

Upon coordination to a metal ion, the typically trans,trans conformation of the free terpyridine ligand rearranges to a cis,cis conformation. rsc.org This conformational change allows the three pyridine (B92270) nitrogen atoms to align and bind to the metal in a coplanar or slightly twisted fashion. rsc.org The coordination of the three nitrogen atoms creates a rigid and stable scaffold around the metal ion. nih.gov Terpyridine and its derivatives are considered "non-innocent" ligands, meaning they can actively participate in the redox chemistry of the complex through electron delocalization from the metal to the ligand's π* orbitals. rsc.org

The nature of the metal-ligand bond in these complexes can be described by a combination of σ-donation from the nitrogen lone pairs to the metal d-orbitals and π-backbonding from the metal d-orbitals to the π* orbitals of the pyridine rings. The extent of this π-backbonding is influenced by the electronic properties of both the metal and any substituents on the terpyridine ligand. researchgate.net

Complexation with Transition Metals

The versatile coordination ability of this compound allows it to form complexes with a wide range of transition metals. The properties of these complexes are influenced by the nature of the metal ion, its oxidation state, and the coordination geometry.

Iron, Ruthenium, and Platinum Complexes

Iron (Fe) complexes with terpyridine-based ligands have been extensively studied. Iron(II), with its d6 electron configuration, readily forms stable octahedral complexes with two tridentate terpyridine ligands, resulting in a [Fe(tpy)2]2+ "sandwich-like" geometry. rsc.orgrsc.org The strong ligand field imposed by the terpyridine ligands often leads to low-spin Fe(II) complexes. The coordination of iron to the terpyridine ligand is known to stabilize the low oxidation state of the metal. rsc.org While specific studies on the iron complexes of this compound are not abundant, the general principles of terpyridine coordination suggest that it would form similar bis-terpyridine iron(II) complexes.

Ruthenium (Ru) complexes with functionalized terpyridine ligands have been a subject of significant research interest. rsc.orgnih.gov Ruthenium(II) complexes of the type [Ru(tpy)2]2+ are well-known for their photophysical and electrochemical properties. nih.gov Research on ruthenium(II) complexes with ligands similar to this compound, such as 4'-(4-acryloyloxymethylphenyl)-2,2':6',2''-terpyridine, has been reported. These complexes are redox-active, exhibiting both metal-centered oxidation and ligand-centered reduction processes. rsc.org The synthesis of hydroxymethyl complexes of ruthenium with bidentate terpyridine has also been achieved. acs.org

Platinum (Pt) forms stable square-planar complexes with a single terpyridine ligand, of the type [Pt(tpy)Cl]+. mdpi.comnih.govnih.gov These complexes have been investigated for their potential applications in medicine and materials science. mdpi.comnih.gov The coordination of the tridentate terpyridine ligand to platinum(II) results in a rigid and planar geometry. mdpi.com The electronic properties of these complexes can be tuned by modifying the substituent at the 4'-position of the terpyridine. rsc.org While specific data for the this compound complex is limited, it is expected to form similar square-planar Pt(II) complexes.

Copper, Nickel, and Zinc Coordination Compounds

Copper (Cu) complexes with 4'-substituted terpyridines have been synthesized and structurally characterized. Copper(II) can form five-coordinate complexes of the type [CuCl2(R-tpy)], where R is a substituent on the terpyridine ring. rsc.org In some cases, dimeric structures with bridging chloride ions, [Cu2Cl2(R-terpy)2]2+, have been observed. nih.govnih.gov The geometry around the copper(II) center in these complexes is often a distorted square pyramid. nih.govnih.gov

Nickel (Ni) complexes with terpyridine ligands can adopt various coordination geometries. For instance, with a single terpyridine ligand, nickel(II) can form square-planar complexes of the type [(tpy)Ni-Br]. In the presence of two terpyridine ligands, octahedral [Ni(tpy)2]2+ complexes are typically formed. redalyc.org The coordination of the terpyridine ligand to nickel(II) can be influenced by the presence of other coordinating anions or solvent molecules. researchgate.netresearchgate.net

Zinc (Zn) , having a d10 electron configuration, forms complexes where the geometry is primarily dictated by the ligand and steric factors. Zinc(II) readily forms complexes with 4'-substituted terpyridines, often with a tetrahedral or distorted octahedral geometry. mdpi.comacademie-sciences.frnih.gov For example, complexes of the type [ZnCl2(R-tpy)] have been reported, where the zinc center is coordinated to the three nitrogen atoms of the terpyridine and two chloride ions. mdpi.comnih.gov The coordination can also involve solvent molecules, leading to higher coordination numbers. academie-sciences.fr

Lanthanide Complexes: Dinuclear and Tetranuclear Architectures

The coordination chemistry of lanthanide ions with terpyridine-based ligands has revealed the formation of multinuclear structures. While the larger ionic radii of lanthanides compared to transition metals can lead to higher coordination numbers, the tridentate nature of terpyridine often results in the formation of dinuclear or tetranuclear complexes.

Dinuclear Complexes: Several studies have reported the formation of dinuclear lanthanide complexes with functionalized terpyridine ligands. rsc.orgccspublishing.org.cn For instance, solvothermal reactions of lanthanide chlorides with 2,2':6',2''-terpyridine can yield dinuclear species where two lanthanide centers are linked by bridging ligands. rsc.org A study on a derivative of this compound, specifically {HTTA, (4'-hydroxymethyl-2,2':6',2''-terpyridine-6,6''-diyl) bis(methylenenitrilo) tetrakis(acetic acid)}, has been used to form luminescent lanthanide complexes. nih.gov The formation of dinuclear lanthanide complexes is a common feature in the coordination chemistry of multidentate nitrogen-containing ligands. mdpi.comsemanticscholar.org

Tetranuclear Complexes: The self-assembly of lanthanide ions with terpyridine and other bridging ligands can lead to the formation of tetranuclear clusters. rsc.org For example, the connection of eight- and nine-coordinate lanthanide centers through chloro and hydroxo bridges has been observed to form a tetranuclear unit, which then extends into an infinite ribbon structure. rsc.org While specific tetranuclear complexes with this compound have not been explicitly detailed in the literature, the propensity of lanthanides to form higher nuclearity clusters with terpyridine-based ligands suggests this as a possibility.

Ligand Field Theory and Electronic Structure of Metal-(this compound) Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. wpmucdn.comwikipedia.org It is an extension of molecular orbital theory that considers the interactions between the metal d-orbitals and the ligand orbitals. wikipedia.org In an octahedral complex with a terpyridine-type ligand, the five d-orbitals of the metal are split into two sets: the lower energy t2g orbitals and the higher energy eg orbitals. The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). wikipedia.org

Terpyridine is generally considered a strong-field ligand, leading to a large Δo. This large splitting often results in low-spin complexes for metals with d4-d7 electron configurations. The electronic properties of the complex, including its color and magnetic behavior, are determined by the magnitude of Δo and the number of d-electrons.

The electronic structure of these complexes is characterized by several types of electronic transitions:

d-d transitions: These occur between the t2g and eg orbitals and are typically weak.

Intra-ligand (π-π) transitions:* These occur within the terpyridine ligand and are usually observed in the ultraviolet region of the spectrum. royalsocietypublishing.org

Metal-to-Ligand Charge Transfer (MLCT) transitions: These involve the transfer of an electron from a metal d-orbital to a ligand π* orbital. These are often intense and occur in the visible region, contributing to the color of the complexes. rsc.org

The substituent at the 4'-position of the terpyridine can influence the energy of the ligand's orbitals and thus the energy of the MLCT transitions. An electron-donating group, such as the methanol (B129727) group in this compound, is expected to raise the energy of the ligand's π orbitals, which could lead to a red-shift (lower energy) of the MLCT bands compared to the unsubstituted terpyridine. royalsocietypublishing.org

Influence of the 4'-Methanol Substituent on Coordination Behavior

The substituent at the 4'-position of the 2,2':6',2''-terpyridine ligand can significantly influence the properties of the resulting metal complexes through both electronic and steric effects. researchgate.netroyalsocietypublishing.org

Electronic Effects: The methanol group (-CH2OH) is generally considered to be a weak electron-donating group through inductive effects. This electron-donating nature can increase the electron density on the pyridine rings, which in turn can:

Strengthen the σ-donating ability of the nitrogen atoms to the metal center.

Raise the energy of the ligand's π orbitals, which can affect the energy of the MLCT transitions, as mentioned previously. royalsocietypublishing.org

Influence the redox potentials of the metal complexes. Electron-donating groups tend to make the metal center easier to oxidize. rsc.org

Steric Effects: The methanol group is relatively small and is not expected to exert significant steric hindrance that would prevent the formation of typical terpyridine complexes, such as the octahedral [M(tpy)2]2+ or square-planar [M(tpy)X]n+ structures.

Hydrogen Bonding: A key feature of the 4'-methanol substituent is its ability to participate in hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor. This can lead to the formation of supramolecular assemblies in the solid state, where complex molecules are linked together through hydrogen bonds, potentially influencing their crystal packing and physical properties. researchgate.netresearchgate.net Furthermore, the hydroxyl group could potentially coordinate to a second metal center or interact with anions or solvent molecules in the coordination sphere.

Comparative Coordination Studies with Analogous Terpyridine Ligands

The coordination behavior of this compound is significantly influenced by the electronic properties of the 4'-hydroxymethyl (-CH2OH) substituent. To understand its unique characteristics, it is instructive to compare its metal complexes with those derived from analogous terpyridine ligands featuring different functional groups at the 4'-position. These comparisons typically focus on how substituents alter the electronic, spectroscopic, and redox properties of the resulting metal complexes.

Spectroscopic Properties

The electronic absorption spectra of terpyridine metal complexes are sensitive to the 4'-substituent. The primary absorptions are typically attributed to π–π* transitions within the aromatic system of the ligand and metal-to-ligand charge transfer (MLCT) bands.

A study on various 4'-aryl-substituted terpyridine complexes with Iron(II), Cobalt(II), and Zinc(II) provides a useful comparison. Ligands with electron-donating groups (EDG) tend to cause a red-shift (bathochromic shift) in the absorption maxima compared to those with electron-withdrawing groups (EWG), which often cause a blue-shift (hypsochromic shift). royalsocietypublishing.orgnih.gov This is because EDGs increase the energy of the ligand's π orbitals, reducing the energy gap for π–π* transitions.

For the this compound ligand, the weakly electron-donating -CH2OH group would be expected to cause a slight red-shift in the π–π* and MLCT bands compared to the unsubstituted terpyridine. Its effect would be less pronounced than that of a strong donating group like methoxy (B1213986) (-OCH3) but would contrast with the blue-shifting effect of a withdrawing group like nitro (-NO2).

Comparative UV-Vis Absorption Data for Fe(II) Complexes

| Ligand 4'-Substituent | Substituent Nature | λmax (nm) for [Fe(tpy)2]2+ Complex | Reference |

| -H (Unsubstituted) | Neutral | ~552 | royalsocietypublishing.org |

| -C6H4-CH3 (p-tolyl) | Weak EDG | 563 | nih.gov |

| -C6H4-OCH3 (p-methoxyphenyl) | Strong EDG | 565 | nih.gov |

| -CH2OH (hydroxymethyl) | Weak EDG | Expected ~555-560 | N/A |

| -C6H4-CF3 (p-trifluoromethylphenyl) | Strong EWG | 558 | nih.gov |

| -C6H4-NO2 (p-nitrophenyl) | Strong EWG | 565 | nih.gov |

Note: The λmax for the Fe(II) complex of this compound is an estimation based on electronic effects and is not derived from a cited source. The data for the p-nitrophenyl substituted complex appears anomalous to the general trend, which may be due to specific solvent or counter-ion effects in the reported study. nih.gov

Redox Potentials

The redox potential of a metal complex, indicating the ease with which the metal center can be oxidized or reduced, is highly dependent on the electronic character of the ligand. Research has established a strong correlation between the redox potentials of [M(tpy)2]2+ complexes and the Hammett parameters of the 4'-substituents. nih.govresearchgate.net

Electron-Donating Groups (EDGs): Substituents like -CH2OH, -CH3, or -OCH3 increase the electron density at the metal center. This makes the metal easier to oxidize, resulting in a cathodic shift (less positive or more negative) of the M(II)/M(III) redox potential compared to the unsubstituted terpyridine complex.

Electron-Withdrawing Groups (EWGs): Substituents like -CN or -NO2 decrease the electron density at the metal center. This stabilizes the lower oxidation state, making the metal more difficult to oxidize and causing an anodic shift (more positive) in the redox potential.

The hydroxymethyl group in this compound, being weakly electron-donating, would be predicted to cathodically shift the redox potential of its metal complexes relative to the unsubstituted ligand. This shift would be more modest than that observed for ligands with stronger EDGs.

Comparative Redox Potentials of [Co(tpy)2]2+/3+ Complexes

| Ligand 4'-Substituent | Substituent Nature | Hammett Parameter (σp) | E1/2 (V vs Fc/Fc+) | Reference |

| -H (Unsubstituted) | Neutral | 0.00 | 0.33 | nih.govresearchgate.net |

| -C6H4-CH3 (p-tolyl) | Weak EDG | -0.17 | ~0.29 | nih.govresearchgate.net |

| -CH2OH (hydroxymethyl) | Weak EDG | -0.01 | Expected ~0.32 | N/A |

| -C6H4-CN (p-cyanophenyl) | Strong EWG | 0.66 | ~0.45 | nih.govresearchgate.net |

Note: The redox potential for the Co(II) complex of this compound is an estimation based on its Hammett parameter and established correlations, not from a cited source. Values for aryl-substituted ligands are derived from trends reported in the literature. nih.govresearchgate.net

Structural and Bonding Considerations

Beyond purely electronic effects, the hydroxymethyl group offers a capacity for hydrogen bonding that is absent in simple aryl or alkyl-substituted analogues. This can lead to distinct intermolecular interactions in the solid state, influencing crystal packing and potentially forming supramolecular assemblies. tue.nl In solution, this hydrogen-bonding capability can also affect solubility and interactions with protic solvents. This functional difference sets this compound apart from other terpyridines that are modified solely to tune electronic properties.

Catalytic Applications of 2,6 Dipyridin 2 Ylpyridin 4 Yl Methanol Metal Complexes

Homogeneous Catalysis

In homogeneous catalysis, metal complexes of (2,6-dipyridin-2-ylpyridin-4-yl)methanol have been investigated for their potential in various synthetic methodologies. The ligand's structure allows for fine-tuning of the electronic and steric properties of the metal center, influencing catalytic activity and selectivity.

Asymmetric Catalysis and Enantioselectivity

The development of chiral variants of the this compound ligand is a key strategy for achieving enantioselectivity in asymmetric catalysis. While specific applications of chiral complexes derived directly from this compound are not extensively documented in publicly available research, the broader class of chiral pyridine-containing ligands has demonstrated significant success in a variety of asymmetric transformations. These include asymmetric hydrogenation, cyclopropanation, and Diels-Alder reactions. The synthesis of enantiopure chiral pyridines is of great importance due to their prevalence in medicinal chemistry. nih.gov The general approach involves the use of a chiral metal complex to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

Redox-Mediated Catalytic Processes

Metal complexes containing redox-active ligands are crucial in catalysis, as they can facilitate multi-electron transformations. The dipyridinylpyridine framework can participate in electron transfer processes, making its metal complexes suitable for redox-mediated catalysis. These catalysts can exist in multiple stable oxidation states, a key feature for many catalytic cycles. Research in this area explores the synergy between the redox-active metal and ligand components to design robust molecular catalysts with minimized overpotentials. rsc.org

C-C Bond Formation and Hydrofunctionalization Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for C-C bond formation in organic synthesis. organic-chemistry.orgnih.govnih.govmasterorganicchemistry.com While specific data on the use of this compound complexes in these reactions is limited, related pyridine-based ligands have been successfully employed. These ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination.

Hydrofunctionalization reactions, such as hydroformylation, represent another important area of C-C bond formation. nih.govresearchgate.netredalyc.org Rhodium complexes with phosphorus-based ligands are commonly used, and the design of the ligand is critical for controlling both activity and selectivity.

Alcohol Oxidation and Related Transformations

Heterogeneous Catalysis and Solid Molecular Catalysts

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, researchers have explored the immobilization of molecular catalysts onto solid supports. rsc.orgrsc.org This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. Metal complexes of this compound can be anchored to materials such as silica, polymers, or metal-organic frameworks. The pendant methanol (B129727) group can serve as a potential anchoring site for immobilization. This strategy has been shown to create robust and reusable catalysts for various organic reactions. rsc.org

Photoredox Catalysis and Photoelectrocatalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. nih.govprinceton.eduprinceton.edunih.govsemanticscholar.org Transition metal complexes, particularly those of ruthenium and iridium with polypyridyl ligands, are commonly used as photosensitizers. These complexes can absorb visible light and initiate single-electron transfer processes with organic substrates.

The structural similarity of this compound to common photoredox-active ligands suggests that its metal complexes could exhibit interesting photophysical properties. In the realm of photoelectrocatalysis, such complexes could be anchored to semiconductor surfaces to facilitate processes like CO2 reduction to methanol or water splitting. researchgate.netwhiterose.ac.ukresearchgate.net The pyridine (B92270) moieties can play a crucial role in the photoelectrochemical reduction of CO2. researchgate.net

Hydrogen Photoevolution Systems

Metal complexes based on polypyridyl ligands are extensively studied for their potential in photocatalytic hydrogen evolution, a key process in converting solar energy into chemical fuel. berkeley.edu The general mechanism involves a photosensitizer that absorbs light, a catalyst that facilitates the reduction of protons, and a sacrificial electron donor. Metal complexes of ligands analogous to this compound, such as those containing pentapyridyl (PY5Me2) and bipyridyl (bpy) moieties, have demonstrated notable activity and durability for reducing water to hydrogen. berkeley.eduenergy.gov

For instance, cobalt and molybdenum complexes with the PY5Me2 ligand are capable of catalyzing the reduction of water in fully aqueous electrolytes with 100% Faradaic efficiency. berkeley.edu The molybdenum complex, in particular, exhibits high activity and durability in neutral water. berkeley.edu These systems highlight the importance of the polypyridyl ligand framework in creating robust catalysts that can withstand aqueous conditions and facilitate efficient proton reduction. berkeley.edu The modular nature of these ligands allows for fine-tuning of the catalyst's electronic and steric properties to optimize performance. berkeley.edu While direct studies on this compound complexes are not extensively documented in this specific application, the performance of structurally similar polypyridyl complexes suggests their strong potential for use in hydrogen photoevolution systems.

Table 1: Performance of Analgous Polypyridyl Metal Complexes in Electrocatalytic and Photocatalytic Hydrogen Evolution

| Catalyst | Conditions | Overpotential (mV) | Faradaic Efficiency (%) | Turnover Numbers (TON) |

|---|---|---|---|---|

| [(PY5Me2)MoO]²⁺ | pH 7 water | 700 | ~100 | >600,000 (electrocatalysis) |

| [(PY5Me2)Co]²⁺ | pH 7 water | 800 | ~100 | Not reported |

Data sourced from studies on analogous polypyridyl ligand complexes. berkeley.edu

Light-Driven Transformations

Beyond hydrogen evolution, metal complexes of this compound are promising candidates for catalyzing a variety of other light-driven transformations. The field of visible-light photoredox catalysis utilizes transition metal complexes to initiate redox reactions under mild conditions. researchgate.net These transformations are relevant to organic synthesis and the conversion of abundant small molecules like carbon dioxide (CO₂) into valuable chemical feedstocks. researchgate.netnih.gov

For example, iron complexes with polypyridyl ligands have been employed in the photochemical reduction of CO₂ to carbon monoxide (CO). researchgate.net In one such system, an iron(II) complex, when combined with an organic photosensitizer, demonstrated efficient and selective CO₂ conversion with a quantum yield for CO formation (ΦCO) of up to 36% and turnover numbers exceeding 1000. researchgate.net In another pioneering study, an iron porphyrin catalyst, paired with an organic photosensitizer, achieved the complete 8-electron reduction of CO₂ to methane (B114726) (CH₄) under visible light irradiation. nih.gov This system represents a significant advance by using an earth-abundant metal to drive a challenging multi-electron transformation. nih.gov The structural and electronic properties of this compound make its metal complexes suitable for similar photocatalytic applications, where the ligand plays a crucial role in absorbing light, stabilizing key intermediates, and facilitating electron transfer processes.

Table 2: Light-Driven CO₂ Reduction using Analgous Iron-Based Catalysts

| Catalyst System | Product | Turnover Number (TON) | Selectivity (%) | Quantum Yield (%) |

|---|---|---|---|---|

| Iron(II) Polypyridyl Complex + Organic Sensitizer | CO | >1000 | >99 | up to 36 |

| Iron Porphyrin + Organic Sensitizer | CO | 149 | Not specified | Not specified |

Data sourced from studies on analogous iron-based molecular catalysts. researchgate.netnih.gov

Polymerization Catalysis: Atom Transfer Radical Polymerization (ATRP) Initiators

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures. cmu.edu The process relies on a transition metal catalyst, typically a copper complex, that reversibly activates and deactivates the growing polymer chains. cmu.edumdpi.com The ligand coordinated to the metal center is critical for tuning the catalyst's activity and solubility. cmu.educmu.edu

Tridentate nitrogen-donor ligands featuring a central pyridine unit, structurally similar to this compound, have been successfully used in ATRP. cmu.edu For example, diiminopyridine and diaminopyridine ligands form active ATRP catalysts with both copper(I) bromide and iron(II) bromide for the polymerization of monomers like methyl methacrylate (B99206) (MMA) and styrene. cmu.edu The electronic and steric properties of the ligand directly influence the position of the atom transfer equilibrium and the dynamics of the exchange between active and dormant species, thereby controlling the polymerization process. cmu.edu The development of highly active catalysts has enabled photoinduced ATRP (PhotoATRP) methods that can operate with catalyst concentrations at the parts-per-million (ppm) or even parts-per-billion (ppb) level, which is crucial for applications in biomedical and electronic materials where metal contamination is a concern. nih.gov The robust coordination chemistry of this compound suggests that its copper complexes would be effective catalysts for ATRP, offering a versatile platform for the synthesis of well-defined polymers.

Table 3: ATRP of Methyl Methacrylate (MMA) with an Analogous Diiminopyridine/CuBr Catalyst System

| Time (min) | Conversion (%) | Mₙ (GPC) | Mₙ (Theoretical) | Mₙ/Mₙ |

|---|---|---|---|---|

| 30 | 25 | 24,100 | 26,800 | 1.29 |

| 60 | 45 | 40,200 | 48,200 | 1.35 |

| 120 | 62 | 53,400 | 66,300 | 1.38 |

Data represents a typical polymerization and is sourced from a study on a structurally similar pyridine-based ligand complex. cmu.edu

Mechanistic Insights into Catalytic Cycles (e.g., Kinetic Isotope Effect Studies)

Understanding the detailed mechanism of a catalytic cycle is essential for improving catalyst design and reaction efficiency. Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step and characterizing transition states. harvard.eduresearchgate.net The KIE compares the rate of a reaction when an atom is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). A significant KIE often indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. researchgate.net

Supramolecular Architectures and Self Assembly Processes Involving 2,6 Dipyridin 2 Ylpyridin 4 Yl Methanol

Formation of Discrete Metallo-supramolecular Entities

The self-assembly of terpyridine-based ligands with metal ions can be precisely controlled to yield discrete, well-defined nanoscale structures rather than extended polymeric materials. The final architecture is governed by the stoichiometry of the components and the geometric preferences of both the metal ion and the ligand.

Metallocycles and Metallamacrocycles

Metallocycles and larger metallamacrocycles are closed-ring structures formed by the coordination of metal ions with multitopic ligands. While (2,6-dipyridin-2-ylpyridin-4-yl)methanol itself is a monotopic tridentate ligand, it can be chemically modified to create ditopic or polytopic linkers necessary for cyclization. For example, two such terpyridine units can be connected by a flexible or rigid spacer, and subsequent reaction with a metal ion in an appropriate ratio can lead to the formation of cyclic structures.

Research on analogous systems demonstrates this principle. For instance, ditopic terpyridine ligands have been shown to form various metallo-supramolecular rings upon complexation with metal ions like iron(II) or zinc(II). tue.nl The size and shape of the resulting macrocycle are dictated by the length and flexibility of the spacer connecting the terpyridine units. The hydroxymethyl group on this compound offers a convenient handle for creating such ditopic ligands through esterification or etherification reactions, thereby enabling access to a diverse range of metallamacrocyclic architectures.

Grid-like Metal Complexes

Grid-like metal complexes are sophisticated two-dimensional (2D) assemblies that arise from the self-organization of linear ligands (tectons) around multiple metal centers. The formation of a classic [2 × 2] grid requires four metal ions and four bis-tridentate ligands, which crosslink in a perpendicular fashion.

While this compound is not a bis-tridentate ligand itself, it serves as a crucial precursor for constructing ligands capable of forming such grids. By linking two this compound units through their hydroxymethyl groups to a central aromatic or aliphatic core, a bis-tridentate ligand can be synthesized. When this type of ligand is combined with metal ions that favor octahedral coordination, such as Fe(II) or Zn(II), the spontaneous formation of a [2 × 2] grid-like structure can be achieved. nih.gov These grid structures are of significant interest for their potential applications in molecular electronics and data storage. researchgate.net

Polymeric Supramolecular Assemblies

Beyond discrete structures, this compound and its derivatives can be employed as building blocks for constructing extended, high-molecular-weight supramolecular polymers. These materials combine the processability of polymers with the dynamic and responsive nature of non-covalent bonds.

Linear Coordination Polymers

Linear coordination polymers are formed when metal ions and organic ligands assemble into one-dimensional (1D) chains. Terpyridine derivatives are excellent candidates for creating such polymers. For instance, related 4'-substituted terpyridine ligands have been shown to form 1D zigzag coordination polymers with metal acetate (B1210297) "paddle-wheel" units. nih.gov Similarly, cobalt complexes with divergent terpyridine ligands can form 2D networks that are built from interconnected linear chains. nih.gov

The this compound ligand can participate in linear polymer formation in several ways. If complexed with a metal ion, the resulting complex can be functionalized at the hydroxymethyl group and polymerized. Alternatively, a ditopic version of the ligand, where two terpyridine units are linked head-to-tail, can coordinate with metal ions to directly form a linear, self-healing polymer chain. rsc.org These materials are investigated for applications requiring mechanical robustness and stimuli-responsive behavior.

| Ligand Type | Metal Ion(s) | Resulting Architecture | Reference |

|---|---|---|---|

| 4′-(4-Alkyloxyphenyl)-3,2′:6′,3″-terpyridines | Cu(II) | 1D Double-Stranded Polymer | nih.gov |

| 4'-substituted-[1,1'-biphenyl]-4-yl-3,2':6',3”-terpyridines | Co(II) | 2D Network from 1D Chains | nih.gov |

| Bis-terpyridine telechelic polyacrylamide | Fe(II) | Ultra-High MW Linear Coordination Polymer | rsc.org |

| 4′-Hexyl alcohol-2,2′:6′,2′′-terpyridine | Fe(II), Ni(II) | Polymers with organoiron backbone | rsc.org |

Star-Shaped Supramolecular Polymers

Star-shaped polymers are a unique class of branched macromolecules consisting of several linear polymer chains ("arms") connected to a central core. Supramolecular chemistry offers a bottom-up approach to creating these structures by using a discrete metal-ligand assembly as the core.

A metallo-supramolecular core can be formed from a polytopic terpyridine ligand or through the assembly of multiple ligands, such as in a [2 × 2] grid. nih.gov The hydroxymethyl group of this compound provides an ideal initiation site for polymerization. By attaching an initiator for a controlled polymerization technique (e.g., ATRP or ROP) to this -OH group, polymer arms can be grown from the pre-formed metal-terpyridine complex. This strategy allows for precise control over the number of arms and their length, leading to well-defined star-shaped polymers with dynamic cores. illinois.edunih.gov These materials are of interest for applications in drug delivery and nanotechnology. researchgate.net

| Core Type | Assembly Principle | Arm Growth Method | Reference |

|---|---|---|---|

| Metallo-supramolecular [2 × 2] Grid | Self-assembly of bis-tridentate ligands and metal ions | Polymerization from functionalized ligand ends | nih.gov |

| Hydrogen-bonded Organic Hexamer | Self-assembly of ditopic modules | Ring-opening polymerization initiated by the core | illinois.edu |

Recognition and Sensing Applications in Supramolecular Systems

Supramolecular systems based on this compound are well-suited for applications in chemical sensing and molecular recognition. The formation of metal-ligand complexes is often accompanied by a change in the system's photophysical properties, such as fluorescence or UV-Vis absorbance. researchgate.net This change can be exploited for the detection of specific metal ions.

Furthermore, the assembly and disassembly of the supramolecular structures described above can be triggered by external stimuli, including the presence of a target analyte. For example, a host-guest interaction could disrupt a polymeric assembly, leading to a measurable signal. The hydroxymethyl group of the ligand plays a dual role in this context. It can act as a hydrogen-bond donor/acceptor site, enabling direct recognition of complementary guest molecules. nih.govresearchgate.net Additionally, it can be functionalized with specific recognition units to create highly selective sensors for biomolecules or environmental pollutants. acs.org The integration of terpyridine-metal complexes into polymeric materials has been shown to create effective sensors for various metal ions in aqueous media. acs.org

Role of Non-Covalent Intermolecular Interactions in Supramolecular Construction

The spontaneous self-assembly of this compound into well-defined supramolecular architectures is fundamentally governed by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, act in concert to direct the spatial orientation of the molecules, leading to the formation of ordered, higher-dimensional structures. The key interactions at play include hydrogen bonding and π-π stacking, which are characteristic of molecules possessing hydroxyl groups and multiple aromatic pyridine (B92270) rings.

Detailed crystallographic studies of related terpyridine derivatives provide significant insight into the specific non-covalent interactions that drive the supramolecular construction. For instance, in a zinc(II) complex featuring a ligand structurally similar to this compound, the formation of one-dimensional supramolecular chains is explicitly observed. nih.gov These chains are assembled through weak C—H⋯O hydrogen bonds. nih.gov This observation underscores the critical role of the hydroxyl group, which can act as a hydrogen bond donor, and the pyridine rings, whose hydrogen atoms can act as donors, in forming directional linkages that propagate the structure in one dimension.

Furthermore, the extensive aromatic system of the three pyridine rings in this compound provides a platform for significant π-π stacking interactions. In the aforementioned zinc complex, π-π stacking is observed between adjacent supramolecular chains, with a centroid-centroid distance of 3.678 (4) Å. nih.gov This type of interaction, arising from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings, is a crucial force in the packing of the supramolecular chains into a more stable, three-dimensional lattice. The planarity of the terpyridine unit facilitates this effective stacking.

The importance of hydrogen bonding in pyridine-containing methanolic structures is a well-established principle in supramolecular chemistry. For example, in the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, molecules are linked by O—H⋯N hydrogen bonds, forming distinct zigzag chains. nih.gov Similarly, the structure of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol showcases how both N-H...N and O-H...N hydrogen bonds can create a two-dimensional layered structure. nih.gov These examples highlight the versatile hydrogen-bonding capabilities of the pyridyl nitrogen atoms and the hydroxyl group present in this compound, which are instrumental in the formation of robust supramolecular frameworks.

The interplay between these directional hydrogen bonds and the less directional, yet significant, π-π stacking interactions dictates the final supramolecular architecture. The hydrogen bonds often establish the primary connectivity and dimensionality of the assembly (e.g., forming chains or sheets), while π-π stacking interactions guide the packing of these primary structures into a more complex three-dimensional arrangement.

Table of Non-Covalent Interaction Data in a Related Supramolecular Structure

The following table summarizes the key non-covalent interaction parameters observed in the crystal structure of a closely related zinc(II) complex, [Zn(NCS)₂(C₂₄H₂₂N₄O)]·C₃H₇NO, which contains the 2-({4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]phenyl}(methyl)amino)ethanol ligand. nih.gov This data provides a quantitative insight into the types of interactions that are likely to govern the self-assembly of this compound.

| Interaction Type | Description | Distance (Å) | Role in Supramolecular Assembly |

| Hydrogen Bonding | Weak C—H⋯O interactions | Not specified | Linking complex molecules into 1D chains |

| π-π Stacking | Between adjacent pyridine rings | 3.678 (4) | Packing of 1D chains into a 3D network |

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of (2,6-dipyridin-2-ylpyridin-4-yl)methanol, also known as 4'-(hydroxymethyl)-2,2':6',2''-terpyridine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and integrity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides precise information on the arrangement of hydrogen atoms. For 4'-(hydroxymethyl)-2,2':6',2''-terpyridine, the signals are characteristic of the terpyridine framework and the hydroxymethyl substituent. High-resolution mass spectrometry data confirms the protonated molecule [M+H]⁺ at a found value of 264.1158, which is consistent with the calculated value of 264.1136. pnas.org The key resonances observed in the ¹H NMR spectrum are detailed in the table below. pnas.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6,6'' | 8.63 | ddd | 4.8, 1.8, 1.0 |

| H3,3'' | 8.49 | dt | 8.0, 1.0 |

| H3',5' | 8.27 | s | |

| H4,4'' | 7.94 | dt | 7.7, 1.8 |

| H5,5'' | 7.43 | m |

Note: Data corresponds to a related compound, 4'-[(2-Pyridine)-methyl disulfide]-2,2':6',2''-terpyridine, showing representative shifts for the terpyridine core protons. pnas.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon skeleton. While specific data for the parent hydroxymethyl compound is not detailed in the cited literature, analysis of closely related derivatives such as bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate reveals the characteristic chemical shifts for the terpyridine core. mdpi.com The carbon atoms of the pyridine (B92270) rings typically appear in the aromatic region (δ 110-160 ppm), with the carbons attached to nitrogen atoms resonating at the lower field end. The presence of the hydroxymethyl group (-CH₂OH) would be confirmed by a signal in the aliphatic region, typically around δ 60-65 ppm.

Mass Spectrometry Techniques (ESI-MS, MALDI-TOF MS) for Complex Characterization

Mass spectrometry (MS) is indispensable for determining the molecular weight and confirming the elemental composition of this compound and its complexes.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique ideal for analyzing polar, non-volatile compounds like terpyridine ligands and their metal complexes. It allows for the gentle transfer of ions from solution to the gas phase, preserving the integrity of often fragile supramolecular structures. For instance, the molecular mass of 4'-(hydroxymethyl)-2,2':6',2''-terpyridine has been confirmed using high-resolution mass spectrometry (HR-MS) with fast atom bombardment (FAB), a technique with similar principles of soft ionization. The analysis identified the protonated molecular ion [M+H]⁺ with a calculated mass of 264.1136 and a found mass of 264.1158, corroborating the chemical formula C₁₆H₁₄N₃O. pnas.org ESI-MS is also extensively used to characterize metal complexes, such as platinum(II)-terpyridine adducts with oligonucleotides, where it can determine the precise binding stoichiometry. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is another powerful technique, particularly for higher molecular weight species and for obtaining structural information about large supramolecular assemblies. In studies of related terpyridine amides, MALDI-TOF has been successfully used to identify the protonated molecular ion, confirming the successful synthesis of the target macromolecule. tue.nl This technique is valuable for characterizing polymers or materials functionalized with the this compound ligand.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides unambiguous proof of molecular structure and offers profound insights into the packing arrangements and intermolecular interactions in the solid state. While a specific crystal structure for this compound was not found in the surveyed literature, extensive crystallographic data on its close analogues and metal complexes allow for a detailed structural prediction.

For example, the crystal structure of 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, an analogue where the -CH₂OH group is replaced by -OH, shows that the terpyridine system is essentially planar. redalyc.orgresearchgate.net A similar planarity is expected for this compound. In the crystal structure of a zinc(II) complex involving a derivative, the dihedral angle between the central and terminal pyridine rings of the terpyridine core is small, indicating a high degree of planarity which is crucial for π-π stacking interactions. nih.gov

In the solid state, the hydroxymethyl group is expected to play a key role in directing the supramolecular assembly through hydrogen bonding. Analogous structures, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, demonstrate the formation of O—H⋯N hydrogen bonds, which link molecules into chains or more complex networks. nih.gov It is therefore highly probable that the hydroxyl proton of this compound would form strong hydrogen bonds with the nitrogen atoms of adjacent pyridine rings, leading to well-ordered three-dimensional architectures.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are used to probe the electronic transitions and emissive properties of the molecule. The terpyridine moiety possesses a conjugated π-system that gives rise to characteristic absorption and emission spectra.

UV-Vis Spectroscopy: The absorption spectrum of terpyridine derivatives is typically dominated by intense bands in the UV region, corresponding to π→π* transitions within the aromatic system. In a closely related compound, 2,6-di(pyridin-2-yl)pyridin-4-ol (tpyOH), these transitions are observed as a strong absorption band below 350 nm. mdpi.com The position and intensity of these bands are sensitive to the solvent and substitution on the terpyridine core. The hydroxymethyl group is not expected to significantly alter the primary absorption bands compared to the parent terpyridine.

Fluorescence Spectroscopy: Terpyridine ligands themselves are often weakly fluorescent. However, their photophysical properties can be dramatically enhanced upon coordination to metal ions, particularly lanthanides like Europium(III) or heavy transition metals like Iridium(III). For instance, a derivative, 4'-(hydroxymethyl)-2,2':6',2''-terpyridine-6,6''-dicarboxylic acid, when complexed with Eu³⁺, exhibits strong emission in the visible region (at 592 nm and 615 nm) upon excitation at 333 nm. nii.ac.jp This phenomenon, known as the "antenna effect," involves light absorption by the terpyridine ligand followed by efficient energy transfer to the emissive metal center. This makes this compound a promising ligand for the construction of luminescent materials and sensors.

Electrochemical Analysis: Voltammetry and Redox Behavior Studies

Electrochemical methods, such as cyclic voltammetry (CV), are vital for investigating the redox properties of this compound, particularly when it is coordinated to a redox-active metal center. The terpyridine ligand itself is electrochemically active, capable of accepting electrons into its π* orbitals.

The redox behavior of complexes containing this ligand is typically characterized by distinct metal-centered and ligand-centered processes.

Metal-Centered Redox Events: These are observed as reversible or quasi-reversible waves corresponding to the oxidation or reduction of the coordinated metal ion (e.g., Ru²⁺/Ru³⁺).

Ligand-Centered Redox Events: At more negative potentials, a series of reduction waves are typically observed. These are attributed to the stepwise, one-electron reductions of the terpyridine ligands.

In ruthenium(II) complexes with functionalized terpyridines, the Ru(II)/Ru(III) oxidation potential is observed, alongside multiple ligand-based reductions. rsc.org Similarly, binuclear cobalt complexes featuring terpyridine-based ligands exhibit several diffusion-controlled redox events corresponding to the reduction of the ligands and metal centers. nih.gov These studies are crucial for applications in catalysis, molecular electronics, and sensor design, as the redox potentials determine the energetic requirements for electron transfer processes.

| Complex Type | Redox Process | Potential (V vs. SCE) | Reference |

| Binuclear Co-terpyridine | Ligand Reduction (R¹) | -0.79 | nih.gov |

| Binuclear Co-terpyridine | Ligand Reduction (R²) | -1.18 | nih.gov |

| Binuclear Co-terpyridine | Ligand Reduction (R³) | -1.40 | nih.gov |

Advanced Imaging Techniques for Materials Science (e.g., SEM, TEM)

Advanced imaging techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are not used for the characterization of individual molecules but are essential for analyzing the morphology and structure of materials and nanomaterials derived from this compound and its metal complexes.

When terpyridine complexes are used as precursors for the synthesis of nanoparticles, for instance through thermal decomposition, SEM is employed to visualize the resulting materials. researchgate.net SEM provides high-resolution images of the sample's surface, revealing key information about the size, shape, and surface texture of the nanoparticles. This morphological information is critical for understanding the material's properties and potential applications. Energy-dispersive X-ray spectroscopy (EDX), often coupled with SEM, can be used to determine the elemental composition of the nanoparticles, confirming the presence of the expected metal oxides or other materials. researchgate.net

Application of Hirshfeld Surface Analysis in Supramolecular Studies

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, providing insights that complement X-ray diffraction data. This method maps the electron distribution of a molecule within its crystalline environment to delineate the types and relative importance of different intermolecular contacts.

For terpyridine derivatives and related pyridine compounds, Hirshfeld analysis has been successfully applied to understand their supramolecular assembly. researchgate.netnih.govnih.govias.ac.in The analysis generates a unique 3D surface and a corresponding 2D "fingerprint plot," which summarizes all intermolecular contacts.

Key interactions that would be expected for this compound include:

H···H Contacts: Typically, these are the most abundant interactions, arising from the numerous hydrogen atoms on the periphery of the molecule. nih.govnih.gov

O···H/H···O Contacts: These would be significant due to the presence of the hydroxymethyl group, quantifying the hydrogen bonds that are crucial for the crystal packing. researchgate.net

N···H/H···N Contacts: These quantify the hydrogen bonds between the hydroxyl group and the nitrogen atoms of the pyridine rings. nih.gov

By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface can be calculated, offering a quantitative understanding of the forces that govern the solid-state architecture of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure and Spectra

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to study excited states and predict electronic absorption spectra. qnl.qaresearchgate.net

For molecules similar to (2,6-dipyridin-2-ylpyridin-4-yl)methanol, DFT calculations, often using functionals like B3LYP, are performed to obtain the ground-state geometry. researchgate.net From the optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and will have a higher chemical reactivity.

TD-DFT calculations are then used to predict the electronic absorption spectra by calculating the energies of vertical excitations from the ground state to various excited states. researchgate.net These calculations can help in assigning the nature of the electronic transitions observed in experimental UV-Vis spectra, such as n→π* or π→π* transitions, and identifying charge transfer characteristics. qnl.qaresearchgate.net For instance, in related rhenium complexes with terpyridine-based ligands, TD-DFT has been used to understand the optical properties and the nature of absorption bands. researchgate.net

Table 1: Representative TD-DFT Calculation Results for a Pyridine-based Compound

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|

| 3.54 | 350 | 0.45 | HOMO -> LUMO | π -> π |

| 4.12 | 301 | 0.12 | HOMO-1 -> LUMO | π -> π |

| 4.65 | 267 | 0.08 | HOMO -> LUMO+1 | Intra-ligand Charge Transfer |

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system over time, MD provides detailed information on the conformational flexibility and dynamics of a molecule. researchgate.net

For a molecule like this compound, the rotational freedom around the single bonds connecting the pyridine (B92270) rings and the bond to the methanol (B129727) group allows for various conformations. Conformational analysis, which can be performed using both quantum mechanical methods and MD simulations, helps to identify the most stable (lowest energy) conformations and the energy barriers for interconversion between them. researchgate.net

MD simulations can reveal how the molecule behaves in different environments, such as in various solvents or when interacting with other molecules. biorxiv.org Key parameters analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to understand the molecule's compactness, and the solvent accessible surface area (SASA) to study its interaction with the solvent. nih.gov These simulations can also highlight the importance of intramolecular hydrogen bonding in controlling the preferred conformation. researchgate.net

Prediction of Reactivity and Interaction Mechanisms

Computational methods, particularly DFT, are instrumental in predicting the reactivity of molecules and elucidating potential interaction mechanisms. nih.gov By analyzing the electronic structure, one can identify the most likely sites for electrophilic or nucleophilic attack.

Quantum descriptors of reactivity can be derived from the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov These descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Potential (μ): (EHOMO + ELUMO) / 2.

Chemical Hardness (η): (ELUMO - EHOMO) / 2.

Electrophilicity Index (ω): μ2 / (2η).

These calculated indices provide a quantitative measure of the molecule's reactivity and can be used to compare it with other related compounds. nih.gov Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.

Thermodynamic Analysis of Related Chemical Processes

Theoretical chemistry can be used to calculate the thermodynamic properties of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine key thermodynamic parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and entropy of reaction (ΔS).

These calculations are crucial for understanding the feasibility and spontaneity of chemical processes. For instance, in the context of metal complex formation, DFT can be used to calculate the binding energy of the ligand to a metal center, providing insights into the stability of the resulting complex. Similarly, the thermodynamics of protonation or deprotonation at different nitrogen atoms within the pyridine rings can be investigated to predict the pKa values and the most favored protonation sites.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Rhenium |

| Methanol |

| Formaldehyde |

| 1-(2-(isopentyloxy)-2-oxoethyl)pyridin-1-ium chloride |

| 1-(2-(hexyloxy)-2-oxoethyl)pyridin-1-ium chloride |

Future Directions and Emerging Research Avenues

Tailoring Ligand Architectures for Enhanced Performance and Specific Applications

The performance of metal complexes derived from (2,6-dipyridin-2-ylpyridin-4-yl)methanol is intrinsically linked to the ligand's architecture. Future research will likely focus on strategic modifications of this parent structure to fine-tune its properties for specific applications. The introduction of various functional groups onto the pyridyl rings can significantly alter the steric and electronic characteristics of the ligand. For instance, the incorporation of electron-donating or electron-withdrawing substituents can modulate the redox potentials and photophysical properties of the resulting metal complexes.

Furthermore, the hydroxyl group serves as a convenient handle for post-synthetic modifications, allowing for the attachment of bulky side chains or other functional moieties. This approach can be used to control the solubility of the ligand and its complexes, as well as to create specific recognition sites for sensing applications. The ability to tailor the ligand's design in such a precise manner is crucial for developing next-generation catalysts, luminescent materials, and molecular sensors with enhanced performance and selectivity.

Table 1: Potential Modifications of the this compound Ligand and Their Anticipated Effects

| Modification Site | Functional Group | Potential Effect |

| Pyridyl Rings | Electron-donating groups (e.g., -OCH₃, -NH₂) | Lowering of redox potentials, red-shift in absorption/emission spectra |

| Pyridyl Rings | Electron-withdrawing groups (e.g., -CF₃, -NO₂) | Increase in redox potentials, blue-shift in absorption/emission spectra |

| Methanol (B129727) Group | Polymerizable group (e.g., acrylate, vinyl) | Formation of coordination polymers and functional materials |

| Methanol Group | Chiral moiety | Development of catalysts for asymmetric synthesis |

Novel Applications in Functional Materials Development

The inherent photophysical properties of terpyridine-based ligands make this compound a promising candidate for the development of novel functional materials. Metal complexes of this ligand, particularly with d⁶ and d⁸ transition metals like ruthenium(II), iridium(III), and platinum(II), are expected to exhibit interesting luminescent properties. Future research will likely explore the development of phosphorescent materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The methanol group offers a unique advantage for anchoring these complexes onto surfaces or integrating them into polymeric matrices, leading to the creation of robust and processable functional materials. For example, the ligand could be grafted onto a polymer backbone to create materials with tunable optical properties or to serve as a platform for heterogeneous catalysis. The development of stimuli-responsive materials, where the luminescence or color of the material changes in response to external stimuli such as pH, temperature, or the presence of specific analytes, is another promising avenue of research.

Integration into Hybrid Systems and Nanomaterials

The covalent attachment of this compound to the surface of nanomaterials is a promising strategy for creating novel hybrid systems with synergistic properties. The pyridine (B92270) units of the ligand can act as effective anchoring groups for metal oxide nanoparticles, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), as well as for quantum dots and carbon nanotubes. This functionalization can improve the dispersibility of the nanomaterials in various solvents and provide a platform for the subsequent coordination of metal ions.